N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with pyridin-3-yl and pyrrol-1-yl groups at positions 5 and 4, respectively. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-8-6-16(7-9-17)22-18(27)14-29-20-24-23-19(15-5-4-10-21-13-15)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHQBFOODIBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a novel compound that has garnered attention for its potential biological activities. This compound integrates a methoxyphenyl group, a pyridine moiety, and a triazole ring, suggesting a diverse range of pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and subsequent functionalization. The compound can be synthesized through the reaction of appropriate pyridine and triazole derivatives with a thiol group to introduce the sulfanyl moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyridine rings. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(4-methoxyphenyl)... | 3.12 | Staphylococcus aureus |
| Other derivatives | 12.5 | Escherichia coli |
These findings indicate that the compound exhibits potent antibacterial properties comparable to established antibiotics such as ciprofloxacin .
Antiviral and Anticancer Activity
Compounds featuring the 1,2,4-triazole nucleus have been reported to possess antiviral and anticancer activities. In vitro studies demonstrated that similar triazole derivatives inhibited viral replication and exhibited cytotoxic effects on cancer cell lines. For example, certain triazole-thione compounds showed promising results in inhibiting the growth of cancer cells by inducing apoptosis .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological mechanisms of compounds like this compound. Research indicates that derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Case Studies
- Antibacterial Evaluation : A study evaluated various pyrrole and triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to N-(4-methoxyphenyl)-2... demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Properties : Another research focused on triazole derivatives revealed their effectiveness in inhibiting cancer cell proliferation in vitro. The compounds induced apoptosis in human cancer cell lines, showcasing their potential as anticancer agents .
- Enzyme Inhibition Studies : A comprehensive evaluation of enzyme inhibition showed that certain derivatives effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer’s disease and other cognitive disorders .
Scientific Research Applications
Molecular Formula
Molecular Weight
The molecular weight of the compound is approximately 398.50 g/mol.
Antimicrobial Activity
Research indicates that N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its potential in cancer therapy. Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The triazole ring is particularly noted for its role in targeting specific enzymes associated with tumor growth .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. Its ability to modulate inflammatory pathways may offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Coordination Chemistry
In the field of coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property is useful in synthesizing new materials with tailored properties for applications in catalysis and materials science.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic processes or signaling pathways critical for cell survival and proliferation. For instance, inhibition of topoisomerases or kinases could lead to reduced cancer cell viability.
Membrane Disruption
Its interaction with microbial membranes can disrupt their integrity, leading to cell death. This mechanism is particularly relevant for its antimicrobial activity.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study against common pathogens, the compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Pyridine Positional Isomers
- Pyridin-4-yl vs. Pyridin-3-yl :
- The pyridin-4-yl substituent at position 5 of the triazole contrasts with the target compound’s pyridin-3-yl group. The 4-pyridinyl orientation may enhance π-π stacking in receptor binding, whereas the 3-pyridinyl isomer could alter hydrogen-bonding interactions due to the nitrogen’s position .
- Compounds with pyridin-4-yl (e.g., KA3, KA4) demonstrated potent antimicrobial and antioxidant activities. Electron-withdrawing groups (e.g., -Cl, -NO₂) on the acetamide’s aryl ring further enhanced activity, suggesting that pyridine position and electronic effects critically influence efficacy .
Pyrrole vs. Other Heterocycles
- Pyrrol-1-yl vs. Furan-2-yl: 2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides ():
- Furan-substituted analogs exhibited anti-exudative activity comparable to diclofenac sodium (10 mg/kg vs. 8 mg/kg). The pyrrole ring in the target compound, being more electron-rich and bulkier, may improve membrane permeability or modulate anti-inflammatory pathways differently .
- Thiophene and Imidazole Derivatives ():
- Thiophene (e.g., STK554522) and imidazole-based triazoles (e.g., FP1-12) showed distinct antiproliferative and antimicrobial profiles, highlighting the role of heterocycle electronics in target selectivity .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how is its structural identity confirmed?
Answer: The compound is synthesized via a multi-step alkylation and condensation protocol. Key steps include:
- Alkylation : Reaction of 2-((4-amino-5-(heteroaryl)-1,2,4-triazol-3-yl)thio)acetamide intermediates with α-chloroacetamides in the presence of KOH .
- Paal-Knorr Condensation : Modification of the triazole ring’s amino group to introduce pyrrole or pyridine moieties .
Q. Structural Confirmation :
- 1H NMR/IR Spectroscopy : Identifies functional groups (e.g., sulfanyl, acetamide) and aromatic protons .
- LC-MS : Confirms molecular weight and purity (>95%) .
- Elemental Analysis : Validates empirical formula consistency .
Q. How is the purity and structural integrity of the compound validated in academic settings?
Answer:
- Chromatographic Methods : LC-MS or HPLC quantifies impurities (<5%) and ensures batch consistency .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
- X-ray Crystallography (if applicable): Resolves crystal structure and confirms stereochemistry .
Advanced Research Questions
Q. What computational strategies are used to predict biological activity and optimize lead compounds?
Answer:
- PASS Program : Predicts potential biological targets (e.g., anti-inflammatory, kinase inhibition) with Pa > 0.7 thresholds .
- Molecular Docking : Simulates binding affinities (e.g., with COX-2 or EGFR kinases) using AutoDock Vina, with RMSD < 2.0 Å indicating reliable poses .
- QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. pyridinyl groups) with activity trends .
Q. How do structural modifications influence anti-exudative or antiproliferative activity?
Answer: Key structure-activity relationship (SAR) findings:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Pyridin-3-yl at R5 | Enhances kinase inhibition (IC50: 1.2 μM) | |
| Pyrrol-1-yl at R4 | Improves solubility (LogP: 2.1 vs. 3.8) | |
| 4-Methoxyphenyl acetamide | Reduces acute toxicity (LD50: 450 mg/kg) |
Experimental Validation : In vivo anti-exudative assays in rats (dose: 10–50 mg/kg) show 40–60% reduction in edema .
Q. What reaction optimization strategies improve synthetic yield and scalability?
Answer:
- Catalyst Screening : Zeolite (Y-H) or pyridine increases condensation efficiency (yield: 72% → 89%) .
- Solvent Optimization : Ethanol/water mixtures reduce byproducts during recrystallization .
- Reactor Design : Continuous-flow systems minimize reaction time (5 h → 1.5 h) and improve reproducibility .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Dose-Response Reevaluation : Test compounds at standardized doses (e.g., 10–100 μM) in multiple cell lines (e.g., HeLa, MCF-7) .
- Metabolic Stability Assays : Use liver microsomes to assess metabolite interference .
- In Silico Toxicity Profiling : Predict off-target effects via SwissADME or ProTox-II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
